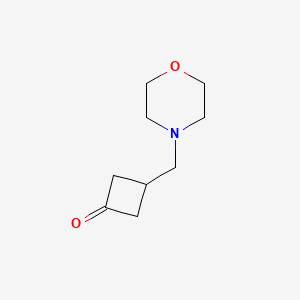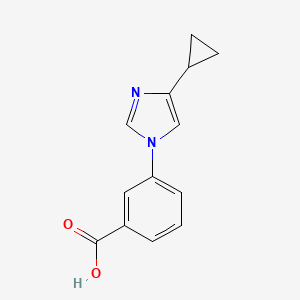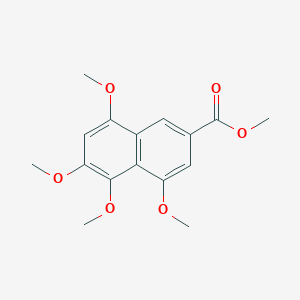![molecular formula C14H13NO B13929471 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one CAS No. 880292-10-4](/img/structure/B13929471.png)
3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Methylpyridin-2-ylethynyl)cyclohex-2-enone is an organic compound with a complex structure that includes a cyclohexenone ring substituted with a 6-methylpyridin-2-ylethynyl group. This compound is known for its biological activity and is commonly used in scientific research, particularly in the study of metabotropic glutamate receptors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methylpyridin-2-ylethynyl)cyclohex-2-enone typically involves the reaction of 2-chloro-6-methylpyridine with acetylene acetonitrile to form pyridoacetylene. This intermediate is then subjected to further reactions or modifications to introduce the cyclohexenone moiety . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-Methylpyridin-2-ylethynyl)cyclohex-2-enone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-(6-Methylpyridin-2-ylethynyl)cyclohex-2-enone is widely used in scientific research due to its biological activity. Some of its applications include:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is employed in the study of enzyme activity and protein interactions.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(6-Methylpyridin-2-ylethynyl)cyclohex-2-enone involves its interaction with specific molecular targets, such as metabotropic glutamate receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. The exact pathways and molecular targets involved can vary depending on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
3-(6-Methylpyridin-2-ylethynyl)cyclohex-2-enone is unique due to its specific structure and biological activity. Similar compounds include:
2-Methyl-6-(phenylethynyl)pyridine (MPEP): Another modulator of metabotropic glutamate receptors.
3-Fluoro-5-(pyridine-2-ylethynyl)benzonitrile (F-PEB): A fluorinated analogue with similar biological activity.
These compounds share structural similarities but may differ in their specific biological effects and applications.
Eigenschaften
CAS-Nummer |
880292-10-4 |
|---|---|
Molekularformel |
C14H13NO |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C14H13NO/c1-11-4-2-6-13(15-11)9-8-12-5-3-7-14(16)10-12/h2,4,6,10H,3,5,7H2,1H3 |
InChI-Schlüssel |
ACZNCLRHSFNGTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)C#CC2=CC(=O)CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(Methylsulfonyl)-4-pyridinyl]cyclopropanamine](/img/structure/B13929406.png)




![4-Bromo-3-(cyclopropylmethyl)benzo[B]thiophene](/img/structure/B13929443.png)


![5-(methoxymethoxy)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13929454.png)




